![molecular formula C8H6F3NO2 B1395277 3-(Trifluoromethyl)pyridine-4-acetic acid CAS No. 1227588-74-0](/img/structure/B1395277.png)
3-(Trifluoromethyl)pyridine-4-acetic acid
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 3-(Trifluoromethyl)pyridine-4-acetic acid, focusing on unique applications across different fields:
Pharmaceuticals
3-(Trifluoromethyl)pyridine-4-acetic acid is utilized in the pharmaceutical industry for the synthesis of various drugs. For instance, it has been mentioned in the context of FDA-approved drugs containing the trifluoromethyl group, which indicates its potential use in medicinal chemistry .
Agrochemicals
This compound is also significant in the agrochemical industry. Its derivatives are primarily used for protecting crops from pests due to their superior pest control properties compared to traditional phenyl-containing insecticides .
Organic Synthesis
In organic chemistry, this compound serves as a building block for cyclocondensation reactions and can be used to produce several commercial products .
Material Science
The trifluoromethyl group’s presence in pyridines, including this compound, is crucial for synthesizing materials like metal-organic frameworks (MOFs), which have a variety of applications in gas storage, separation, and catalysis .
Nanotechnology
Lastly, its application in nanotechnology could involve the development of nanoscale materials or coatings that benefit from the unique properties imparted by the trifluoromethyl group.
Synthesis and application of trifluoromethylpyridines as a key… Trifluoromethylpyridine: Its chemistry and applications - Research Outreach FDA-Approved Trifluoromethyl Group… - MDPI 4-(Trifluoromethyl)pyridine 97 - MilliporeSigma
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have found applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines are known to have broad applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Result of Action
Trifluoromethylpyridines are known to have significant biological activities, suggesting that they may have notable effects at the molecular and cellular levels .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines suggest that these compounds may exhibit certain environmental stability .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
properties
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-4-12-2-1-5(6)3-7(13)14/h1-2,4H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFCIRDKDXVZCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyridine-4-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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